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molecular formula C11H7ClN2O B084986 4-Chloro-6-methoxyquinoline-3-carbonitrile CAS No. 13669-62-0

4-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B084986
M. Wt: 218.64 g/mol
InChI Key: VIKNILFXAQPQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

To a solution of 4-chloro-6-(methyloxy)-3-quinolinecarbonitrile (1.1 g, 5.03 mmol), potassium carbonate (0.76 g, 5.53 mmol), tetrakis-triphenylphosphine (120 mg, 0.10 mmol) in DME (30 mL) and H2O (10 mL) was added 2,4,6-trivinylcycloborane-pyridine complex (1.33 g, 5.53 mmol). After stirring for 5 hours at 85° C. the reaction contents was concentrated and the product purified by chromatography on silica gel (hexanes/EtOAc, 4:1) to give a light brown solid (0.9 g, 86%): LC/MS (ES) m/e 211 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].CO[CH2:24][CH2:25]OC>O>[CH:24]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15])=[CH2:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C#N
Name
Quantity
0.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis-triphenylphosphine
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction contents
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on silica gel (hexanes/EtOAc, 4:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=C)C1=C(C=NC2=CC=C(C=C12)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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